molecular formula C9H19N B2409059 (2R)-2-(3-Methylcyclopentyl)propan-1-amine CAS No. 2248221-17-0

(2R)-2-(3-Methylcyclopentyl)propan-1-amine

Cat. No. B2409059
CAS RN: 2248221-17-0
M. Wt: 141.258
InChI Key: CKBGKQYTGYNKLM-MGURRDGZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(3-Methylcyclopentyl)propan-1-amine, also known as 3-MMC, is a designer drug that belongs to the class of cathinones. It is a synthetic compound that has gained popularity in recent years due to its psychoactive effects. The compound is structurally similar to other amphetamines and cathinones and has been reported to have stimulant and empathogenic effects.

Mechanism of Action

The exact mechanism of action of (2R)-2-(3-Methylcyclopentyl)propan-1-amine is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine, serotonin, and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which in turn leads to the stimulant and empathogenic effects of the compound.
Biochemical and Physiological Effects:
(2R)-2-(3-Methylcyclopentyl)propan-1-amine has been reported to have several biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been reported to cause vasoconstriction, leading to reduced blood flow to certain parts of the body. In addition, it has been shown to increase the release of cortisol, a stress hormone, which can lead to increased anxiety and agitation.

Advantages and Limitations for Lab Experiments

(2R)-2-(3-Methylcyclopentyl)propan-1-amine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. It is also a relatively stable compound, which makes it easy to handle and store. However, one limitation is that it is a designer drug and its effects on the human body are not fully understood. In addition, it is illegal in many countries, which makes it difficult to obtain for scientific research purposes.

Future Directions

There are several future directions for research on (2R)-2-(3-Methylcyclopentyl)propan-1-amine. One direction is to study its long-term effects on the brain and body. Another direction is to investigate its potential use as a treatment for certain psychiatric disorders, such as depression and anxiety. Finally, more research is needed to understand the mechanism of action of the compound and its effects on neurotransmitter systems in the brain.
Conclusion:
In conclusion, (2R)-2-(3-Methylcyclopentyl)propan-1-amine is a synthetic compound that has gained popularity in recent years due to its psychoactive effects. It has been studied in scientific research to understand its effects on the central nervous system. The compound has stimulant and empathogenic effects similar to other cathinones and amphetamines. It has also been reported to increase the release of dopamine, serotonin, and norepinephrine in the brain, leading to feelings of euphoria and increased energy. However, more research is needed to fully understand the effects of the compound on the brain and body.

Synthesis Methods

The synthesis of (2R)-2-(3-Methylcyclopentyl)propan-1-amine involves the reaction of 3-methylcyclopentanone with nitroethane in the presence of a reducing agent such as ammonium formate or zinc. The resulting nitrostyrene is then reduced to the amine using a reducing agent such as lithium aluminum hydride or sodium borohydride. The final product is obtained by recrystallization.

Scientific Research Applications

(2R)-2-(3-Methylcyclopentyl)propan-1-amine has been used in scientific research to study its effects on the central nervous system. Studies have shown that the compound has stimulant and empathogenic effects similar to other cathinones and amphetamines. It has also been reported to increase the release of dopamine, serotonin, and norepinephrine in the brain, leading to feelings of euphoria and increased energy.

properties

IUPAC Name

(2R)-2-(3-methylcyclopentyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-7-3-4-9(5-7)8(2)6-10/h7-9H,3-6,10H2,1-2H3/t7?,8-,9?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBGKQYTGYNKLM-MGURRDGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)C(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC(C1)[C@@H](C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(3-Methylcyclopentyl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.